molecular formula C13H14N4O3 B11585285 Methyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11585285
M. Wt: 274.28 g/mol
InChI Key: MYTRTBQFAOREAR-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for the development of targeted therapies and advanced materials .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

methyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H14N4O3/c1-7-4-5-9(20-7)11-10(12(18)19-3)8(2)16-13-14-6-15-17(11)13/h4-6,11H,1-3H3,(H,14,15,16)

InChI Key

MYTRTBQFAOREAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)OC

Origin of Product

United States

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